molecular formula C16H19ClN2O3S2 B2410506 N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251561-97-3

N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2410506
CAS No.: 1251561-97-3
M. Wt: 386.91
InChI Key: LITNWAQOFUNQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the thiophene derivative with a sulfonamide reagent under appropriate conditions.

    Attachment of the Chlorophenyl and Methyl Groups: The chlorophenyl and methyl groups can be introduced through electrophilic aromatic substitution reactions, using reagents such as chlorobenzene and methyl iodide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiophene derivative with a suitable amine, such as butylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Chlorobenzene, methyl iodide, and other electrophilic or nucleophilic reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Materials Science: Thiophene derivatives are used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The sulfamoyl group can interact with enzyme active sites, leading to inhibition of enzyme activity.

    Modulation of Receptors: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

    Interaction with DNA/RNA: The compound may intercalate into DNA or RNA, affecting their structure and function.

Comparison with Similar Compounds

N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:

    Thiophene-2-carboxamide Derivatives: These compounds share the thiophene ring and carboxamide group but may have different substituents, leading to variations in biological activity and applications.

    Sulfonamide Derivatives: These compounds contain the sulfonamide group and may have similar enzyme inhibition properties but different overall structures and activities.

    Chlorophenyl Derivatives: These compounds contain the chlorophenyl group and may have similar receptor modulation properties but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-butyl-3-[(4-chlorophenyl)-methylsulfamoyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S2/c1-3-4-10-18-16(20)15-14(9-11-23-15)24(21,22)19(2)13-7-5-12(17)6-8-13/h5-9,11H,3-4,10H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITNWAQOFUNQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.